molecular formula C10H6BrNO3 B14027035 2-(4-Bromophenyl)oxazole-4-carboxylic acid

2-(4-Bromophenyl)oxazole-4-carboxylic acid

Cat. No.: B14027035
M. Wt: 268.06 g/mol
InChI Key: LYWZIZRPGQEYDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)oxazole-4-carboxylic acid is a heterocyclic compound that features an oxazole ring substituted with a bromophenyl group at the 2-position and a carboxylic acid group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the bromination of a phenyl oxazole precursor, followed by carboxylation. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization and subsequent functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions helps in achieving high efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized oxazole compounds .

Scientific Research Applications

2-(4-Bromophenyl)oxazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group and the oxazole ring can interact with enzymes or receptors, modulating their activity. The carboxylic acid group may also play a role in binding to active sites or facilitating interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)oxazole-4-carboxylic acid
  • 2-(4-Fluorophenyl)oxazole-4-carboxylic acid
  • 2-(4-Methylphenyl)oxazole-4-carboxylic acid

Uniqueness

2-(4-Bromophenyl)oxazole-4-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can participate in halogen bonding, which is not possible with other substituents like chlorine or fluorine .

Properties

Molecular Formula

C10H6BrNO3

Molecular Weight

268.06 g/mol

IUPAC Name

2-(4-bromophenyl)-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C10H6BrNO3/c11-7-3-1-6(2-4-7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14)

InChI Key

LYWZIZRPGQEYDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CO2)C(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.